N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-33-19-11-7-17(8-12-19)27-23(30)15-28-22-6-4-3-5-21(22)26(25(28)32)29(24(31)16-35-26)18-9-13-20(34-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYAZIZEQXVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a spiro[indoline-3,2'-thiazolidin] core, which is significant for its biological properties. The presence of methoxy groups on the phenyl rings is expected to enhance lipophilicity and potentially improve bioavailability.
Molecular Formula and Weight
- Molecular Formula: C22H22N2O4S
- Molecular Weight: 398.48 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating potent cytotoxic effects.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 1.95 | |
| HEPG2 (Liver) | 0.67 | |
| PC-3 (Prostate) | 0.80 | |
| HCT-116 (Colon) | 0.87 |
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit:
- EGFR (Epidermal Growth Factor Receptor) : Critical for cell growth and survival.
- Src Kinase : Involved in various signaling pathways that promote cancer cell migration and invasion.
- IL-6 (Interleukin 6) : A cytokine that plays a role in inflammation and cancer progression.
The compound's ability to inhibit these targets suggests it may serve as a promising candidate for further development in cancer therapeutics.
Study 1: In Vitro Evaluation of Anticancer Activity
In a study published by Arafa et al., the synthesized derivatives of similar compounds were evaluated for their anticancer activity using the MTT assay. This compound was found to have an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating higher potency against specific cancer types .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as EGFR and Src. The results indicated strong binding interactions, affirming the potential for this compound to act as a selective inhibitor .
Scientific Research Applications
1. Anticancer Properties
Research indicates that N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer cells by modulating key signaling pathways associated with cell survival and growth .
2. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. In experimental models, it has been shown to reduce inflammatory markers and cytokine production, suggesting potential use in treating inflammatory diseases. The anti-inflammatory activity is believed to be mediated through inhibition of pro-inflammatory enzymes and pathways .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-induced macrophages. |
| Study 3 | Antimicrobial Properties | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
